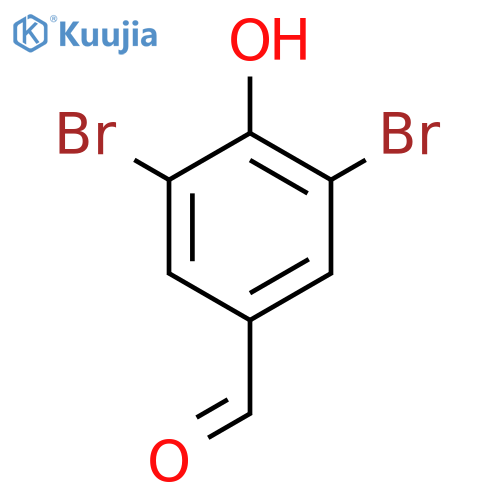

Cas no 2973-77-5 (3,5-Dibromo-4-hydroxybenzaldehyde)

2973-77-5 structure

商品名:3,5-Dibromo-4-hydroxybenzaldehyde

3,5-Dibromo-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3,5-Dibromo-4-hydroxybenzaldehyde

- 2,6-dibromo-4-formylphenol

- 3,5-Dibrom-4-hydroxy-benzaldehyd

- 3,5-dibromo-4-benzaldehyde

- 3,5-dibromo-4-hydroxy-benzaldehyde

- 3,5-dibromo-4-hydroxyphenylaldehyde

- 4-hydroxy-3,5-dibromobenzaldehyde

- NSC 72944

- Benzaldehyde, 3,5-dibromo-4-hydroxy-

- SXRHGLQCOLNZPT-UHFFFAOYSA-N

- NSC72944

- BCP21443

- 4-hydroxy-3,5-dibromo benzaldehyde

- 3,5-dibromo-4-hydroxy benzaldehyde

- STK021250

- SBB006529

- BBL023240

- TRA0100953

- MCULE-5

- AG-205/06024052

- NSC-72944

- InChI=1/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11

- SY031533

- A820036

- s10414

- FT-0614495

- BP-20235

- NS00028765

- MFCD00016980

- D0189

- DTXSID20183889

- 3,5-Dibromo-4-hydroxybenzaldehyde, 98%

- AS-12381

- AKOS000113473

- SCHEMBL373244

- EINECS 221-017-1

- Z57176718

- CHEMBL254956

- W-106975

- AC-13720

- 2973-77-5

- CS-0008358

- EN300-18119

- DTXCID10106380

- ALBB-014025

- DB-047640

-

- MDL: MFCD00016980

- インチ: 1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H

- InChIKey: SXRHGLQCOLNZPT-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C([H])=O)C([H])=C(C=1O[H])Br

- BRN: 1948512

計算された属性

- せいみつぶんしりょう: 277.85800

- どういたいしつりょう: 277.857805

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: 針状結晶

- 密度みつど: 1.9661 (rough estimate)

- ゆうかいてん: 182.0 to 186.0 deg-C

- ふってん: 273.3 °C at 760 mmHg

- フラッシュポイント: 119.1 °C

- 屈折率: 1.4970 (estimate)

- PSA: 37.30000

- LogP: 2.72970

- ようかいせい: 使用できません

- かんど: Air Sensitive

3,5-Dibromo-4-hydroxybenzaldehyde セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S26;S36

3,5-Dibromo-4-hydroxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dibromo-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D425616-25g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 25g |

$110.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028642-100g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 97% | 100g |

¥93.00 | 2024-08-03 | |

| Alichem | A019143577-500g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 98% | 500g |

$390.22 | 2023-09-02 | |

| Apollo Scientific | OR27455-25g |

3,5-dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 98% | 25g |

£15.00 | 2025-02-19 | |

| TRC | D425616-5g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 5g |

$ 55.00 | 2022-06-05 | ||

| Ambeed | A159480-500g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 95% | 500g |

$64.0 | 2025-02-25 | |

| Chemenu | CM342727-100g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 95%+ | 100g |

$72 | 2022-06-11 | |

| Ambeed | A159480-100g |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 95% | 100g |

$16.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1101360-1kg |

3,5-Dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 97% | 1kg |

$380 | 2024-06-05 | |

| Enamine | EN300-18119-0.1g |

3,5-dibromo-4-hydroxybenzaldehyde |

2973-77-5 | 95% | 0.1g |

$19.0 | 2023-09-19 |

3,5-Dibromo-4-hydroxybenzaldehyde サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:2973-77-5)3,5-Dibromo-4-Hydroxybenzaldehyde

注文番号:sfd19339

在庫ステータス:in Stock

はかる:200KG

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2973-77-5)3,5-Dibromo-4-hydroxybenzaldehyde

注文番号:LE17805

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:16

価格 ($):discuss personally

3,5-Dibromo-4-hydroxybenzaldehyde 関連文献

-

Junping Pei,Xiaoli Pan,Aoxue Wang,Wen Shuai,Faqian Bu,Pan Tang,Shuai Zhang,Yiwen Zhang,Guan Wang,Liang Ouyang Chem. Commun. 2021 57 13194

-

3. Quinone methides derived from Uhlé's ketoneGavin M. Buchan,Alan B. Turner J. Chem. Soc. Perkin Trans. 1 1975 2257

2973-77-5 (3,5-Dibromo-4-hydroxybenzaldehyde) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2973-77-5)3,5-二溴-4-羟基苯甲醛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2973-77-5)3,5-Dibromo-4-hydroxybenzaldehyde

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ